Parp1-IN-11 -

Parp1-IN-11

Catalog Number: EVT-10986700
CAS Number:
Molecular Formula: C16H12N2O4
Molecular Weight: 296.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Parp1-IN-11 is a compound that functions as an inhibitor of poly(ADP-ribose) polymerase 1, commonly referred to as PARP1. This enzyme plays a crucial role in cellular processes such as DNA repair, transcriptional regulation, and cell death. Inhibition of PARP1 has gained significant attention in cancer therapy, particularly in tumors with deficiencies in DNA damage repair mechanisms. Parp1-IN-11 is part of a broader class of PARP inhibitors that are being explored for their therapeutic potential in oncology.

Source and Classification

Parp1-IN-11 was synthesized as part of research efforts aimed at developing more effective PARP inhibitors. The classification of this compound falls under the category of small molecule inhibitors, specifically targeting the enzymatic activity of PARP1. Its mechanism is primarily based on the interference with the binding of nicotinamide adenine dinucleotide, which is essential for PARP1's catalytic activity.

Synthesis Analysis

The synthesis of Parp1-IN-11 involves several organic chemistry techniques aimed at modifying existing compounds to enhance their inhibitory properties against PARP1.

Methods and Technical Details:

  • The compound is synthesized through multi-step reactions involving cyclization and substitution reactions.
  • Initial steps may include the formation of key intermediates through reactions such as Witting reactions and cyclization in the presence of various reagents like trifluoroacetic anhydride and boron trifluoride diethyl etherate.
  • The final product is purified through column chromatography to isolate Parp1-IN-11 from by-products.
Molecular Structure Analysis

The molecular structure of Parp1-IN-11 is characterized by specific functional groups that facilitate its interaction with the active site of PARP1.

Structure and Data:

  • Parp1-IN-11 features a complex arrangement that includes aromatic rings and amine groups, which are critical for binding interactions.
  • The compound's three-dimensional conformation is optimized for fitting into the nicotinamide binding pocket of PARP1, enhancing its inhibitory effects.
Chemical Reactions Analysis

Parp1-IN-11 undergoes various chemical reactions during its synthesis and when interacting with biological targets.

Reactions and Technical Details:

  • The primary reaction involves the inhibition of PARP1's enzymatic activity, which leads to decreased poly(ADP-ribosyl)ation levels in cells.
  • Kinetic studies may be conducted to determine the binding affinity and inhibition constants using assays such as TR-FRET (time-resolved fluorescence resonance energy transfer) or BLI (biolayer interferometry).
Mechanism of Action

The mechanism by which Parp1-IN-11 exerts its effects involves competitive inhibition of PARP1.

Process and Data:

  • Upon binding to the active site, Parp1-IN-11 prevents the conversion of nicotinamide adenine dinucleotide to poly(ADP-ribose), effectively halting the DNA repair process.
  • This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a valuable tool in combination therapies.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Parp1-IN-11 is essential for its application in research and potential therapeutic use.

Physical and Chemical Properties:

  • Molecular Weight: Typically around 300–400 g/mol depending on specific substituents.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in aqueous solutions.
  • Stability: Stability under physiological conditions needs to be assessed to ensure effective delivery within biological systems.
Applications

Parp1-IN-11 has several scientific applications primarily focused on cancer research.

Scientific Uses:

  • It is utilized in preclinical studies to evaluate its efficacy as a cancer therapeutic agent, particularly in tumors with homologous recombination deficiencies.
  • The compound aids in understanding the role of poly(ADP-ribose) polymerase in DNA repair mechanisms and cellular responses to DNA damage.
  • Additionally, it serves as a tool for investigating the pharmacodynamics and pharmacokinetics of PARP inhibitors in various biological contexts.
Introduction: Poly(ADP-Ribose) Polymerase 1 as a Therapeutic Target in Deoxyribonucleic Acid Damage Response

Poly(adenosine diphosphate-ribose) polymerase 1 (Poly(ADP-ribose) polymerase 1) is a nuclear enzyme critically involved in maintaining genomic stability through its roles in deoxyribonucleic acid damage detection and repair. Dysregulation of Poly(ADP-ribose) polymerase 1 activity is implicated in carcinogenesis, while its inhibition presents a promising strategy for selectively targeting deoxyribonucleic acid repair-deficient tumors. The development of Poly(ADP-ribose) polymerase 1 inhibitors, including the novel compound PARP1-IN-11 (compound 49), represents a significant advancement in targeted cancer therapeutics, exploiting the molecular vulnerabilities of cancer cells with defective deoxyribonucleic acid repair machinery [1] [5].

Biological Significance of Poly(ADP-ribose) Polymerase 1 in Genomic Stability Maintenance

Poly(ADP-ribose) polymerase 1 serves as a primary sensor of deoxyribonucleic acid strand breaks, initiating a cascade of cellular responses essential for genomic integrity. Structurally, Poly(ADP-ribose) polymerase 1 comprises four functional domains: a deoxyribonucleic acid-binding domain (containing zinc finger motifs ZF1, ZF2, and ZF3), an automodification domain (with a breast cancer carboxy-terminal terminus motif), a tryptophan-glycine-arginine-rich domain, and a carboxy-terminal catalytic domain. Upon binding to deoxyribonucleic acid breaks via its zinc fingers, Poly(ADP-ribose) polymerase 1 undergoes conformational changes that activate its catalytic function [1] [10]. The enzyme catalyzes poly(adenosine diphosphate-ribosyl)ation—transferring adenosine diphosphate-ribose units from nicotinamide adenine dinucleotide+ to target proteins, including itself, histones, and other deoxyribonucleic acid repair factors. This post-translational modification creates a negatively charged matrix that facilitates the recruitment of repair complexes:

Table 1: Deoxyribonucleic Acid Repair Pathways Modulated by Poly(ADP-ribose) Polymerase 1

Repair PathwayRole of Poly(ADP-ribose) Polymerase 1Biological Consequence
Base excision repairScaffold for X-ray repair cross-complementing protein 1 recruitmentRepair of single-strand breaks and base lesions
Homologous recombinationIndirect role; synthetic lethality with breast cancer gene mutationsDouble-strand break repair in S/G2 phases
Non-homologous end joiningCompetitive binding with Ku proteins; stimulates alternative non-homologous end joiningError-prone double-strand break repair
Okazaki fragment processingDetection of replication-associated single-strand breaksEnsures lagging strand synthesis fidelity
Nucleotide excision repairInteraction with xeroderma pigmentosum complementation group A and DNA damage-binding protein 2Repair of ultraviolet-induced lesions and bulky adducts

Poly(ADP-ribose) polymerase 1 influences multiple deoxyribonucleic acid repair pathways. In base excision repair, automodified Poly(ADP-ribose) polymerase 1 recruits the scaffold protein X-ray repair cross-complementing protein 1, which orchestrates the repair of single-strand breaks through complexes with DNA ligase 3, DNA polymerase β, and polynucleotide kinase 3′-phosphatase [2] [3]. During deoxyribonucleic acid replication, Poly(ADP-ribose) polymerase 1 detects transient single-strand breaks in Okazaki fragments, preventing their conversion into double-strand breaks. Poly(ADP-ribose) polymerase 1 also modulates nucleotide excision repair through interactions with xeroderma pigmentosum complementation group A and DNA damage-binding protein 2, enhancing chromatin relaxation at lesion sites [3] [8].

Poly(ADP-ribose) polymerase 1 is overexpressed in numerous carcinomas, correlating with aggressive phenotypes and poor prognosis. Immunohistochemical analyses demonstrate elevated Poly(ADP-ribose) polymerase 1 expression in breast cancer (particularly triple-negative subtypes), ovarian cancer, small cell lung cancer, glioblastoma, and Ewing sarcoma compared to normal tissues. This overexpression is biologically significant as it reflects cancer cells' dependency on Poly(ADP-ribose) polymerase 1-mediated repair to manage replication stress and genomic instability inherent in rapidly proliferating tumors [5] [7].

Table 2: Poly(ADP-ribose) Polymerase 1 Expression in Human Carcinomas

Cancer TypeExpression StatusClinical Association
Breast cancerUpregulated (nuclear/cytoplasmic)Poorer prognosis in lymph node-negative disease
Ovarian cancerUpregulatedEnhanced sensitivity to Poly(ADP-ribose) polymerase inhibitors
Small cell lung cancerHigher than non-small cell lung cancerIncreased inhibitor sensitivity
GlioblastomaUpregulated (nuclear)Potential therapeutic target
Ewing sarcomaUpregulated (EWS-FLI1 driven)Positive feedback loop; inhibitor sensitivity

Mechanistic Basis for Poly(ADP-ribose) Polymerase Inhibition in Cancer Therapy

The therapeutic inhibition of Poly(ADP-ribose) polymerase 1 exploits two primary mechanisms: catalytic suppression and enzyme trapping. Catalytic inhibitors (e.g., olaparib, rucaparib) competitively bind the nicotinamide adenine dinucleotide+-binding site in the catalytic domain, preventing adenosine diphosphate-ribose transfer. Structural analyses reveal that these inhibitors form hydrogen bonds with serine 904 and tyrosine 907, with π-π stacking interactions stabilizing their binding [1] [5]. More potently, several Poly(ADP-ribose) polymerase inhibitors (including PARP1-IN-11) induce "PARP trapping"—a phenomenon where inhibited Poly(ADP-ribose) polymerase 1 remains tightly bound to deoxyribonucleic acid, creating physical barriers that block replication fork progression and prevent repair factor access. Trapped Poly(ADP-ribose) polymerase 1-deoxyribonucleic acid complexes are highly cytotoxic, converting single-strand breaks into double-strand breaks during replication [1] [9].

The synthetic lethality of Poly(ADP-ribose) polymerase inhibitors in homologous recombination-deficient cancers (e.g., breast cancer gene 1/breast cancer gene 2-mutated tumors) forms the cornerstone of their clinical application. Homologous recombination deficiency impairs double-strand break repair, forcing cancer cells to rely on Poly(ADP-ribose) polymerase 1-dependent base excision repair for survival. Pharmacological Poly(ADP-ribose) polymerase 1 inhibition further destabilizes deoxyribonucleic acid repair, leading to synergistic accumulation of irreparable deoxyribonucleic acid damage and cell death. This effect is quantified in cellular studies where breast cancer gene-deficient cells exhibit 57-133-fold greater sensitivity to Poly(ADP-ribose) polymerase inhibitors than homologous recombination-proficient cells [8] [9].

Beyond breast cancer gene-mutated cancers, Poly(ADP-ribose) polymerase inhibitors show efficacy in tumors with epigenetic silencing of homologous recombination genes (e.g., RAD51C promoter methylation) or deficiencies in other deoxyribonucleic acid damage response components. Preclinical evidence indicates that Poly(ADP-ribose) polymerase 1 inhibition sensitizes cancer cells to deoxyribonucleic acid-damaging agents (e.g., platinum drugs) by impeding the repair of therapy-induced lesions [8] [9].

Development Rationale for PARP1-IN-11 as a Novel Inhibitor

PARP1-IN-11 (chemical name not disclosed; MedChemExpress compound 49) was designed to address limitations of earlier Poly(ADP-ribose) polymerase inhibitors, particularly resistance mechanisms and suboptimal selectivity profiles. Biochemical profiling reveals PARP1-IN-11 as a potent adenosine diphosphate-ribosyl transferase inhibitor with a half-maximal inhibitory concentration of 0.082 µM against Poly(ADP-ribose) polymerase 1. It demonstrates complete inhibition of Poly(ADP-ribose) polymerase 2 and substantial activity against Poly(ADP-ribose) polymerase 3, tankyrase 1, and tankyrase 2, suggesting a broader inhibitory spectrum compared to first-generation agents [4].

The chemical structure of PARP1-IN-11 (molecular weight: 296.28 g/mol; molecular formula: C₁₆H₁₂N₂O₄) incorporates features optimizing Poly(ADP-ribose) polymerase 1 binding and cellular permeability. While detailed structural studies are pending, its high potency likely stems from enhanced interactions with the adenosine diphosphate-ribosyl transferase subdomain, potentially improving PARP trapping efficiency. This property is critical for overcoming resistance mediated by Poly(ADP-ribose) polymerase 1 mutations (e.g., p.R591C) or reduced expression that diminish trapping [4] [9].

PARP1-IN-11's development rationale includes targeting both homologous recombination-deficient cancers and tumors overexpressing Poly(ADP-ribose) polymerase 1. Its activity against tankyrases may provide additional therapeutic benefits by inhibiting telomere maintenance and Wnt/β-catenin signaling—pathways frequently dysregulated in epithelial cancers. Furthermore, PARP1-IN-11's ability to inhibit multiple Poly(ADP-ribose) polymerase family members could circumvent resistance mechanisms observed with selective Poly(ADP-ribose) polymerase 1 inhibitors, such as the upregulation of alternative adenosine diphosphate-ribosyl transferases or alterations in deoxyribonucleic acid replication fork protection pathways (e.g., loss of poly(adenosine diphosphate-ribose) glycohydrolase or shieldin complex components) [4] [9].

Table 3: Biochemical Profile of PARP1-IN-11

ParameterCharacteristicSignificance
Poly(ADP-ribose) Polymerase 1 half-maximal inhibitory concentration0.082 µMHigh catalytic inhibition potency
Poly(ADP-ribose) Polymerase 2 inhibitionCompletePrevents functional compensation
Poly(ADP-ribose) Polymerase 3 inhibitionSubstantialBroader deoxyribonucleic acid damage response targeting
Tankyrase 1 inhibitionSubstantialPotential Wnt signaling suppression
Tankyrase 2 inhibitionSubstantialPotential telomere disruption
Molecular weight296.28 g/molFavorable pharmacokinetic properties

The development of PARP1-IN-11 exemplifies structure-driven inhibitor design aimed at expanding the therapeutic utility of Poly(ADP-ribose) polymerase inhibition. By targeting multiple adenosine diphosphate-ribosyl transferases with high potency, this compound represents a strategic approach to overcoming clinical resistance and enhancing antitumor efficacy in diverse malignancies reliant on Poly(ADP-ribose) polymerase-mediated deoxyribonucleic acid repair [4] [9].

Properties

Product Name

Parp1-IN-11

IUPAC Name

(2Z)-2-[(4-hydroxyphenyl)methylidene]-3-oxo-4H-1,4-benzoxazine-8-carboxamide

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

InChI

InChI=1S/C16H12N2O4/c17-15(20)11-2-1-3-12-14(11)22-13(16(21)18-12)8-9-4-6-10(19)7-5-9/h1-8,19H,(H2,17,20)(H,18,21)/b13-8-

InChI Key

JGBVVZIJHAUTTK-JYRVWZFOSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)C(=CC3=CC=C(C=C3)O)O2)C(=O)N

Isomeric SMILES

C1=CC(=C2C(=C1)NC(=O)/C(=C/C3=CC=C(C=C3)O)/O2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.